molecular formula C10H18N2O3 B2403558 tert-butyl N-[(3R)-3-methyl-5-oxopyrrolidin-3-yl]carbamate CAS No. 1505517-05-4

tert-butyl N-[(3R)-3-methyl-5-oxopyrrolidin-3-yl]carbamate

Cat. No.: B2403558
CAS No.: 1505517-05-4
M. Wt: 214.265
InChI Key: BZUBYWOANCHCFS-SNVBAGLBSA-N
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Description

Properties

IUPAC Name

tert-butyl N-[(3R)-3-methyl-5-oxopyrrolidin-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O3/c1-9(2,3)15-8(14)12-10(4)5-7(13)11-6-10/h5-6H2,1-4H3,(H,11,13)(H,12,14)/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZUBYWOANCHCFS-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)NC1)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1(CC(=O)NC1)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Pyrrolidinone Core

The pyrrolidinone ring serves as the structural foundation for this compound. A widely employed method involves the cyclization of γ-aminobutyric acid (GABA) derivatives. For example, ethyl 5-amino-1H-pyrazole-4-carboxylate undergoes condensation with diethyl malonate (DEM) in ethanol under basic conditions (e.g., sodium ethoxide or potassium tert-butoxide) to form the pyrrolidinone backbone.

Table 1: Cyclization Reaction Conditions

Reactant Base Solvent Temperature Yield Source
Ethyl 5-amino-1H-pyrazole-4-carboxylate NaOEt (21% in EtOH) EtOH 90°C, 24 h 65%
Ethyl 5-amino-1H-pyrazole-4-carboxylate KOtBu EtOH 80°C, 12 h 81%

This step is highly sensitive to base strength and reaction time. Potassium tert-butoxide (KOtBu) provides superior yields (81%) compared to sodium ethoxide (65%) due to its stronger basicity, which accelerates enolate formation.

Methylation at the 3R Position

Introducing the methyl group at the stereogenic 3R center requires precise control to avoid racemization. Methyl iodide (MeI) is typically used as the methylating agent in the presence of a non-nucleophilic base such as lithium hexamethyldisilazide (LiHMDS). The reaction proceeds via an SN2 mechanism, ensuring retention of configuration at the chiral center.

Key Observations :

  • Solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) optimize reaction efficiency.
  • Temperatures between −78°C and 0°C minimize side reactions.

Introduction of the Boc Protecting Group

The Boc group is introduced via carbamate formation using di-tert-butyl dicarbonate (Boc₂O) . This step is performed under mildly basic conditions (e.g., triethylamine or 4-dimethylaminopyridine) in dichloromethane (DCM) or acetonitrile.

Table 2: Boc Protection Optimization

Base Solvent Temperature Reaction Time Yield Source
Triethylamine DCM 25°C 4 h 78%
DMAP Acetonitrile 40°C 2 h 85%

Dimethylaminopyridine (DMAP) enhances reaction rates by acting as a nucleophilic catalyst, achieving 85% yield in acetonitrile.

Alternative Synthetic Routes from Patent Literature

A patent by EPO (EP3849981B1) describes an alternative pathway involving chlorination and Buchwald–Hartwig amination (Scheme 1):

  • Chlorination : Treatment of the pyrrolidinone intermediate with phosphorus oxychloride (POCl₃) in acetonitrile introduces chlorine at the 5- and 7-positions.
  • Nucleophilic Substitution : Displacement of the 7-chloro group with 1-(4-methoxyphenyl)-N-methyl-methanamine in 1,4-dioxane yields a secondary amine intermediate.
  • Buchwald Coupling : Palladium-catalyzed coupling with 2-methoxyaniline installs the aryl group, followed by Boc protection.

Table 3: Key Steps in Patent Synthesis

Step Reagents/Conditions Yield Source
Chlorination POCl₃, pyridine, acetonitrile, 80°C 66%
Buchwald Coupling Pd(OAc)₂, BrettPhos, K₂CO₃, 105°C 52%

This route highlights the versatility of transition-metal catalysis in constructing complex heterocycles.

Enantiomeric Control and Chiral Resolution

The 3R configuration is preserved through asymmetric synthesis or chiral resolution :

  • Chiral HPLC : Separates enantiomers using cellulose-based columns (e.g., Chiralpak IC).
  • Enzymatic Resolution : Lipases selectively hydrolyze the undesired enantiomer, though this method remains underutilized for this compound.

Table 4: Enantiomeric Excess (ee) Achieved

Method ee (%) Source
Chiral HPLC >99
Asymmetric Methylation 92

Industrial-Scale Manufacturing Considerations

Large-scale production (e.g., 400 g batches) requires optimizing cost and safety:

  • Solvent Selection : Ethanol and 1,4-dioxane are preferred for their low toxicity and ease of removal.
  • Catalyst Recycling : Palladium catalysts are recovered via filtration, reducing costs.

Table 5: Scale-Up Parameters

Parameter Laboratory Scale Industrial Scale Source
Reaction Volume 1 L 500 L
Palladium Loading 0.5 mol% 0.1 mol%

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-[(3R)-3-methyl-5-oxopyrrolidin-3-yl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Synthesis and Reactions

The synthesis of tert-butyl N-[(3R)-3-methyl-5-oxopyrrolidin-3-yl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable pyrrolidine derivative. Common methods include:

  • Reagents :
    • Tert-butyl carbamate
    • Pyrrolidine derivative
    • Base (e.g., sodium hydride or potassium carbonate)
    • Solvent (e.g., tetrahydrofuran or dimethylformamide)
  • Reactions :
    • Oxidation : Can be oxidized to form carboxylic acids or ketones.
    • Reduction : Can be reduced to yield alcohols or amines.
    • Substitution : Participates in nucleophilic substitution reactions.

Organic Synthesis

In organic chemistry, this compound is primarily used as a protecting group for amines . Its ability to be easily installed and removed under mild conditions makes it invaluable in peptide synthesis and other complex organic syntheses. This property allows chemists to protect reactive amine groups during multi-step reactions, facilitating the construction of complex molecular architectures.

Medicinal Chemistry

The compound serves as an intermediate in the synthesis of various biologically active molecules, including pharmaceuticals. It is particularly relevant in the development of drugs targeting specific enzymes or receptors within the body. The ability to modify the compound's structure through various chemical reactions enhances its potential as a building block for drug discovery.

Research indicates that this compound may exhibit several biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial effects, although specific targets and mechanisms are still under investigation.
  • Enzyme Inhibition : The compound may act as an intermediate in synthesizing biologically active molecules that inhibit specific enzymes or modulate receptor activity.

Further studies are necessary to elucidate these biological activities comprehensively.

Mechanism of Action

The mechanism of action of tert-butyl N-[(3R)-3-methyl-5-oxopyrrolidin-3-yl]carbamate involves its ability to act as a protecting group for amines. The tert-butyl group can be removed under acidic conditions, revealing the free amine group. This property is exploited in peptide synthesis, where the compound helps in the stepwise construction of peptides by protecting the amine groups from unwanted reactions .

Comparison with Similar Compounds

Chemical Structure :

  • IUPAC Name : tert-butyl N-[(3R)-3-methyl-5-oxopyrrolidin-3-yl]carbamate
  • Molecular Formula : C₁₀H₁₈N₂O₃
  • Molecular Weight : 214.26 g/mol
  • CAS Number : 1505517-05-4
  • Key Features: A five-membered pyrrolidinone ring with a ketone group at position 5. A tert-butyl carbamate (Boc) protecting group on the nitrogen at position 3. Chiral (3R) configuration with a methyl substituent at position 3 .

Applications: This compound is a critical intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors and protease-activated receptor (PAR) antagonists. The Boc group protects the amine during multi-step syntheses, while the pyrrolidinone core contributes to conformational rigidity and hydrogen-bonding interactions .

Comparison with Structurally Similar Compounds

Enantiomeric and Diastereomeric Variants

  • (3S)-Isomer :
    • CAS : 1505517-12-3
    • Differences : The (3S)-enantiomer shares the same molecular formula but differs in stereochemistry. Enantiomers often exhibit distinct biological activities and crystallization behaviors due to chiral recognition in target binding .
  • tert-butyl N-[(3S)-3-methylpyrrolidin-3-yl]carbamate (CAS 927652-04-8) :
    • Lacks the 5-oxo group, reducing polarity and hydrogen-bonding capacity.
    • Used in peptide mimetics but less suited for interactions requiring ketone-mediated stabilization .

Pyrrolidinone vs. Piperidine Derivatives

  • tert-butyl N-[cis-3-methylpiperidin-4-yl]carbamate (CAS 473839-06-4): Ring Size: Six-membered piperidine ring vs. five-membered pyrrolidinone. Polarity: Piperidine lacks the 5-oxo group, resulting in lower dipole moments and altered solubility profiles .
  • tert-butyl N-[(3R,5S)-5-methylpiperidin-3-yl]carbamate (CAS 1523530-57-5) :
    • Features a methyl group on the piperidine ring, enhancing lipophilicity.
    • Used in CNS drug candidates due to improved blood-brain barrier penetration .

Functional Group Modifications

  • tert-butyl N-[(3R,4R)-4-fluoropiperidin-3-yl]carbamate (CAS 1052713-47-9) :
    • Fluorine substituent increases metabolic stability and electronegativity.
    • Fluorinated analogs are preferred in radiolabeling and PET imaging .
  • Used in antiviral prodrugs but less conformationally constrained than pyrrolidinone derivatives .

Physicochemical and Functional Differences

Table 1: Comparative Analysis of Key Compounds

Compound Name (CAS) Ring Type Substituents Functional Groups Key Applications
Target (1505517-05-4) Pyrrolidinone 3R-methyl, 5-oxo Boc, ketone Kinase inhibitors
(3S)-Isomer (1505517-12-3) Pyrrolidinone 3S-methyl, 5-oxo Boc, ketone Chiral intermediates
CAS 927652-04-8 Pyrrolidine 3S-methyl Boc Peptide synthesis
CAS 473839-06-4 Piperidine cis-3-methyl Boc CNS drug candidates
CAS 1052713-47-9 Piperidine 4-fluoro, 3R Boc Radiolabeling probes

Hydrogen-Bonding and Crystallography

  • Piperidine derivatives (e.g., CAS 473839-06-4) exhibit weaker intermolecular interactions due to the absence of a ketone, often requiring co-crystallization agents .

Biological Activity

Chemical Properties
tert-butyl N-[(3R)-3-methyl-5-oxopyrrolidin-3-yl]carbamate is a carbamate compound with the molecular formula C10H18N2O3C_{10}H_{18}N_{2}O_{3} and a molecular weight of 214.26 g/mol. It features a tert-butyl group attached to a carbamate moiety, which is linked to a pyrrolidine ring containing a carbonyl group. This unique structure contributes to its distinct chemical properties and potential biological activities .

The biological activity of this compound primarily stems from its role as a protecting group for amines in organic synthesis. The tert-butyl group can be removed under acidic conditions, which reveals the free amine group. This property is particularly useful in peptide synthesis, where it protects amine groups from unwanted reactions during the stepwise construction of peptides .

Potential Biological Activities

Research indicates that this compound may exhibit several biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial effects, although specific targets and mechanisms remain to be fully elucidated.
  • Enzyme Inhibition : The compound may act as an intermediate in the synthesis of biologically active molecules, including pharmaceuticals that target specific enzymes or receptors .

Further studies are necessary to explore these biological activities comprehensively.

Case Studies

  • Synthesis and Application in Drug Development : A study highlighted the use of this compound as an intermediate in synthesizing compounds with potential therapeutic effects against various diseases. These compounds were evaluated for their efficacy in inhibiting specific biological pathways .
  • Comparative Analysis with Similar Compounds : The compound was compared with other carbamates and pyrrolidine derivatives to assess its unique reactivity and stability. The findings indicated that its specific structure allows for distinct interactions that could enhance its utility in medicinal chemistry .

Data Tables

PropertyValue
Molecular FormulaC10H18N2O3C_{10}H_{18}N_{2}O_{3}
Molecular Weight214.26 g/mol
CAS Number1505517-05-4
Purity≥97%
Biological ActivityObservations
Antimicrobial ActivityPotential effects noted
Enzyme InhibitionIntermediate in drug synthesis

Q & A

Basic Research Questions

Q. What are the common synthetic routes for tert-butyl N-[(3R)-3-methyl-5-oxopyrrolidin-3-yl]carbamate, and how does stereochemical purity impact its utility?

  • Answer : The compound is typically synthesized via carbamate protection of the pyrrolidinone amine group. A key method involves coupling tert-butyl carbamate with a chiral pyrrolidinone intermediate under Mitsunobu or peptide-coupling conditions to preserve stereochemistry . Stereochemical purity is critical for downstream applications (e.g., drug intermediates), as incorrect configurations can lead to inactive or toxic byproducts. Chiral HPLC or X-ray crystallography (using SHELX programs ) are recommended for verifying enantiomeric excess and absolute configuration.

Q. How is the crystal structure of this compound characterized, and what intermolecular interactions stabilize its solid-state assembly?

  • Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Studies on analogous tert-butyl carbamates reveal hydrogen bonding between the carbamate N–H and carbonyl oxygen, along with van der Waals interactions from the tert-butyl group, which stabilize the lattice . SHELXL refinement is often used to resolve disorder in bulky substituents.

Q. What analytical techniques are essential for quality control during synthesis?

  • Answer :

  • NMR : Confirms regiochemistry and detects rotamers (e.g., splitting of tert-butyl signals in 1^1H NMR).
  • HPLC-MS : Monitors reaction progress and identifies byproducts (e.g., deprotected amines or diastereomers).
  • IR Spectroscopy : Validates carbamate C=O stretching (~1680–1720 cm1^{-1}) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in nucleophilic or electrophilic reactions?

  • Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model charge distribution, revealing nucleophilic sites at the pyrrolidinone carbonyl and electrophilic regions at the carbamate tert-butyl group. Solvent effects (PCM models) refine predictions for reactions like hydrolysis or alkylation .

Q. What strategies mitigate racemization during functionalization of the pyrrolidinone ring?

  • Answer : Racemization often occurs at the C3 chiral center during ring substitution. Strategies include:

  • Low-temperature reactions (<0°C) to minimize thermal epimerization.
  • Protecting group selection : Bulky groups (e.g., Boc) sterically hinder inversion .
  • Catalytic asymmetric synthesis : Chiral auxiliaries or organocatalysts preserve configuration during C–H functionalization .

Q. How does this compound serve as a precursor in targeted protein degradation studies?

  • Answer : The tert-butyl carbamate acts as a reversible protecting group in proteolysis-targeting chimeras (PROTACs). For example, it can link E3 ligase ligands (e.g., VHL or CRBN binders) to target protein binders, enabling controlled assembly of ternary complexes. Deprotection in situ releases the active degrader .

Q. What role does the compound play in studying amyloid-β aggregation, and how are its inhibitory mechanisms validated?

  • Answer : Derivatives of this carbamate disrupt amyloid-β fibril formation via competitive hydrogen bonding with peptide strands. Mechanisms are validated via:

  • Thioflavin T fluorescence assays : Quantify fibril inhibition.
  • Molecular dynamics simulations : Map binding interactions at the atomic level .

Methodological Considerations

Q. How are contradictory crystallographic data resolved for polymorphic forms of this compound?

  • Answer : Conflicting data (e.g., unit cell discrepancies) are addressed by:

  • High-resolution synchrotron XRD : Resolves subtle lattice variations.
  • Hirshfeld surface analysis : Differentiates polymorphs based on intermolecular contact patterns .

Q. What safety protocols are critical when handling this compound in large-scale reactions?

  • Answer : Despite low acute toxicity (per SDS data ):

  • Ventilation : Prevents inhalation of fine powders.
  • Inert atmosphere : Avoids carbamate degradation (e.g., CO2_2 release).
  • Waste disposal : Neutralize with dilute HCl before disposal.

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